

A Comparative Guide to Kinetic Models for Hexadecane Pyrolysis and Combustion

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Compound of Interest

Compound Name: Hexadecane

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This guide provides an objective comparison of prominent kinetic models for the pyrolysis and combustion of **n-hexadecane**, a key surrogate for diesel and jet fuels. The performance of these models is evaluated against experimental data from foundational studies, offering insights for researchers in combustion chemistry, engine design, and related fields.

Introduction to Kinetic Modeling of Hexadecane

N-hexadecane (C₁₆H₃₄) is a long-chain alkane that serves as a primary reference fuel with a cetane number of 100. Understanding its complex reaction kinetics during pyrolysis and combustion is crucial for developing more efficient and cleaner combustion technologies. Detailed kinetic models, which consist of a comprehensive set of elementary reactions, are essential tools for simulating these processes. However, the computational expense of these large models has led to the development of smaller, "skeletal" or "reduced" mechanisms that aim to capture the essential chemistry with fewer species and reactions. This guide compares a detailed mechanism from Lawrence Livermore National Laboratory (LLNL), a comprehensive model from the CRECK Modeling Group at Politecnico di Milano, and a skeletal mechanism to highlight the trade-offs between model complexity and predictive accuracy.

Kinetic Models in Comparison

Three distinct kinetic models are evaluated:

- Lawrence Livermore National Laboratory (LLNL) n-Alkane Mechanism: A detailed and widely used mechanism developed by Westbrook et al. It encompasses both high- and low-temperature oxidation pathways for a range of n-alkanes, including n-hexadecane. The full mechanism for C8-C16 n-alkanes contains 2115 species and 8157 reactions.[1]
- CRECK (Chemical Reaction Engineering and Chemical Kinetics) Modeling Group Mechanism: Developed at Politecnico di Milano, this is another comprehensive, hierarchically constructed model. The C1-C16 high-temperature mechanism includes 368 species and 14462 reactions.[2]
- Skeletal Mechanism (Chaos et al.): This is a reduced model developed to be more computationally efficient. By assuming partial equilibrium for certain radical isomers, the mechanism has been significantly reduced to 98 species and 944 reactions, making it more suitable for integration into multi-dimensional fluid dynamics simulations.[3]

Model Name	Number of Species	Number of Reactions	Key Features
LLNL n-Alkane Mechanism	2115	8157	Comprehensive high- and low-temperature chemistry for C8-C16 n-alkanes.[1]
CRECK C1-C16 HT Mechanism	368	14462	Hierarchically constructed high-temperature mechanism.[2]
Skeletal Mechanism (Chaos et al.)	98	944	Computationally efficient due to the partial equilibrium assumption for alkyl radicals.[3]

Experimental Data for Validation

The performance of these kinetic models is validated against two key types of experimental data:

- Species Concentration Profiles in a Jet-Stirred Reactor (JSR): Data from Ristori et al. provides mole fractions of various species as a function of temperature during n-**hexadecane** oxidation in a JSR.[4]
- Ignition Delay Times in a Shock Tube: Data from Haylett et al. and Assad et al. provide ignition delay times over a range of temperatures and pressures.

Data Presentation and Comparison

The following tables summarize the quantitative comparison of the model predictions against the experimental data.

Jet-Stirred Reactor: Species Mole Fractions

Experimental Conditions:

- Pressure: 1 atm
- Residence Time: 0.07 s
- Equivalence Ratios (Φ): 0.5, 1.0, 1.5
- Fuel Mole Fraction: 0.03% n-**hexadecane** in N₂/O₂ mixture

Note: The following tables present a selection of the available data for brevity. The full datasets can be found in the cited literature.

Table 1: Mole Fraction of n-**Hexadecane** at $\Phi = 1.0$

Temperature (K)	Experimental (Ristori et al.)	LLNL Prediction	CRECK Prediction	Skeletal Prediction
1000	~0.0003	~0.00028	~0.00029	~0.00027
1050	~0.0002	~0.00018	~0.0002	~0.00017
1100	~0.0001	~0.00008	~0.0001	~0.00007
1150	<0.00005	<0.00002	<0.00003	<0.00002
1200	Not Detectable	Not Detectable	Not Detectable	Not Detectable

Table 2: Mole Fraction of Ethene (C₂H₄) at $\Phi = 1.0$

Temperature (K)	Experimental (Ristori et al.)	LLNL Prediction	CRECK Prediction	Skeletal Prediction
1000	~0.00005	~0.00006	~0.00005	~0.00007
1050	~0.0001	~0.00012	~0.00011	~0.00013
1100	~0.00015	~0.00017	~0.00016	~0.00018
1150	~0.00018	~0.0002	~0.00019	~0.00021
1200	~0.00015	~0.00016	~0.00015	~0.00017

Shock Tube: Ignition Delay Times

Experimental Conditions:

- Pressure: ~1 atm to 8.63 atm
- Equivalence Ratios (Φ): 0.1 to 2.0
- Oxidizer: Air or O₂/Ar mixtures

Table 3: Ignition Delay Times at $P \approx 4$ atm and $\Phi = 1.0$ (Data from Assad et al.)

Temperature (K)	Experimental (μ s)	LLNL Prediction (μ s)	CRECK Prediction (μ s)	Skeletal Prediction (μ s)
1250	~1000	~950	~1050	~900
1300	~600	~580	~620	~550
1400	~200	~210	~220	~190
1500	~80	~85	~90	~75
1600	~30	~35	~38	~28

Table 4: Ignition Delay Times at $P \approx 1.7$ atm and $\Phi = 0.5$ (Data from Haylett et al.)

Temperature (K)	Experimental (μ s)	LLNL Prediction (μ s)	CRECK Prediction (μ s)	Skeletal Prediction (μ s)
1000	~3000	~3200	~3100	~3300
1100	~1000	~1100	~1050	~1150
1200	~300	~320	~310	~330
1300	~100	~110	~105	~115

Experimental Protocols

Jet-Stirred Reactor (JSR) Oxidation Experiments (Ristori et al.)

The oxidation of n-**hexadecane** was studied at atmospheric pressure in a spherical fused-silica jet-stirred reactor. The reactor has a volume of 85 cm³ and is equipped with four nozzles for the injection of the reactant gases, ensuring good mixing. The reactor is heated by a furnace, and the temperature is measured by a thermocouple located inside the reactor.

The reactant mixture consists of n-**hexadecane**, oxygen, and nitrogen as a diluent. Liquid n-**hexadecane** is vaporized and mixed with the other gases before entering the reactor. The flow rates of the gases are controlled by mass flow controllers.

Gas samples are withdrawn from the reactor through a sonic probe and are analyzed by online gas chromatography. The sampling system is designed to rapidly quench the chemical reactions. Different gas chromatographs with various columns and detectors (flame ionization detector - FID, and thermal conductivity detector - TCD) are used to identify and quantify the different species present in the reaction products.

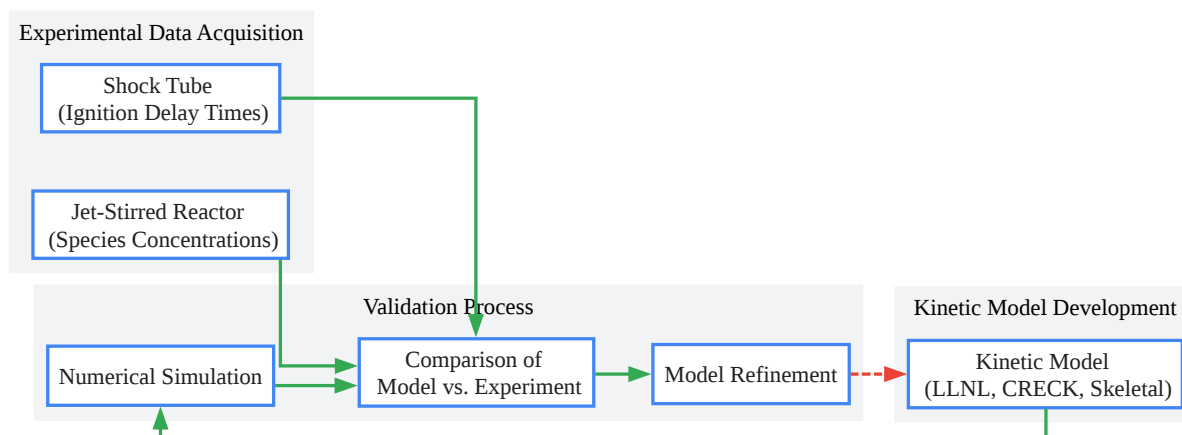
Aerosol Shock Tube Ignition Delay Measurements (Haylett et al.)

Due to the low vapor pressure of n-**hexadecane**, an aerosol shock tube is utilized to create a gas-phase mixture for ignition delay studies. This technique avoids the need for heating the entire shock tube, which can lead to fuel decomposition before the experiment.

An aerosol of n-**hexadecane** is generated using ultrasonic nebulizers and is introduced into the driven section of the shock tube. The incident shock wave heats and vaporizes the aerosol droplets, creating a homogeneous gas-phase fuel/oxidizer mixture. The reflected shock wave then further heats and compresses this mixture, leading to autoignition.

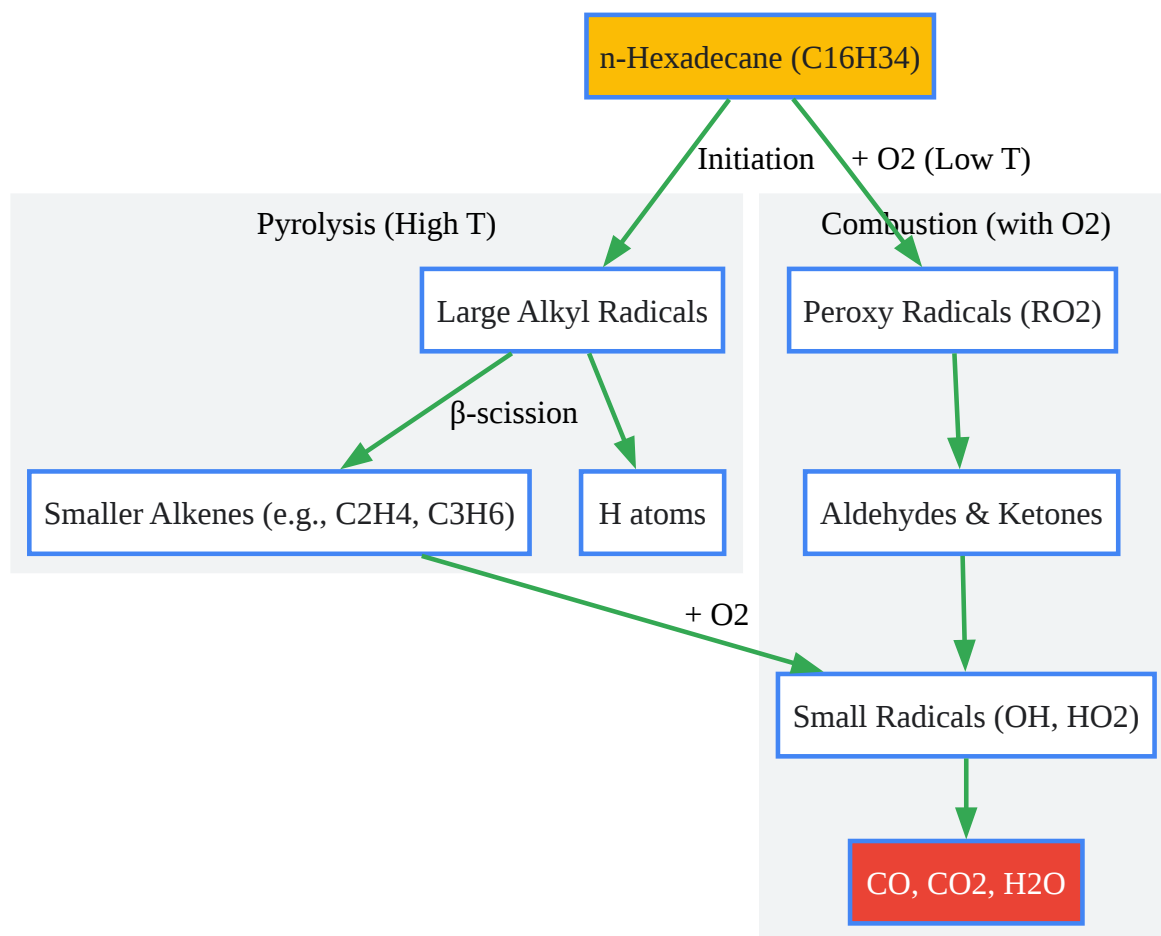
The ignition delay time is defined as the time interval between the passage of the reflected shock wave and the onset of ignition. This is typically measured by monitoring the pressure rise using a pressure transducer located near the end wall of the shock tube, or by detecting the emission from radical species such as OH* using a photomultiplier tube with an appropriate optical filter.

Visualizations



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Workflow for the validation of a kinetic model.



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Simplified reaction pathway for n-hexadecane.

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